6'''-Feruloylspinosin
Overview
Description
6’‘’-Feruloylspinosin is a flavonoid isolated from the seeds of Ziziphus jujuba . It can cross the blood-brain barrier and enhance the expression of GABAAα1, GABAAα5, and GABABR1 mRNA in rat hippocampal neurons .
Synthesis Analysis
The purities of zizyphusine, spinosin, and 6’‘’-feruloylspinosin were 98.6%, 98.2%, and 99.0%, respectively. These were obtained from 31.20 g defatted ZSS through 4 steps: ultrasonic extraction, purification with macroporous resin, separation with flash chromatography, and purification by high-pressure preparative chromatography .Molecular Structure Analysis
The molecular weight of 6’‘’-Feruloylspinosin is 784.71 and its formula is C38H40O18 .Chemical Reactions Analysis
A sensitive, reliable, and accurate HPLC-MS/MS method was developed and validated for the quantification of 6’‘’-feruloylspinosin in rat plasma and tissues . The degradation kinetics and the rate constants were correlated with the concentration of sample solutions and the degradation process could be classified as an apparent first-order kinetic reaction .Physical And Chemical Properties Analysis
6’‘’-Feruloylspinosin appears as a solid, light yellow to yellow in color . Its solubility in DMSO is 100 mg/mL .Scientific Research Applications
1. Cardioprotection in Acute Myocardial Ischemia and Reperfusion
- Methods of Application: In the study, the left anterior descending artery (LAD) was occluded to induce myocardial ischemia in rats. 6’‘’-Feruloylspinosin (5 mg/kg) was then intraperitoneally injected into the rats 30 minutes before LAD ligation .
- Results: Pretreatment with 6’‘’-Feruloylspinosin significantly attenuated myocardial tissue injury, reduced myocardial enzyme release and cell apoptosis in AMI rats. It also promoted autophagy, reduced glycogen synthase kinase-3β (GSK3β) phosphorylation at Tyr216, and increased peroxisome proliferator-activated receptor γ coactivator (PGC)‐1α and its downstream signaling proteins, including nuclear factor (erythroid‐derived 2)‐like 2 (Nrf2) and hemeoxygenase1 (HO‐1) .
2. Neuroprotection in Aβ1-42-Induced SH-SY5Y Cells Injury
- Results: 6’‘’-Feruloylspinosin could inhibit Aβ1-42-induced apoptosis and improve cell viability. It could also reduce intracellular reactive oxygen species and malondialdehyde levels, increase glutathione peroxidase activity, and upregulate cell mitochondrial membrane potential level .
3. Antioxidant Activity
- Summary of Application: 6’‘’-Feruloylspinosin has been found to have antioxidant activity. This application is particularly relevant in the context of aging and diseases such as cancer, diabetes, and cardiovascular disease, which are closely related to the increase in the number of free radicals and their induced oxidation reactions .
- Results: 6’‘’-Feruloylspinosin could remove free radicals in the body, thus potentially being used as an antioxidant .
4. Enhancement of GABAAα1, GABAAα5, GABABR1 mRNA Expression
- Summary of Application: 6’‘’-Feruloylspinosin has been found to enhance the expression of GABAAα1, GABAAα5, GABABR1 mRNA in rat hippocampal neurons . This application is particularly relevant in the context of neurological disorders that involve GABAergic neurotransmission.
- Results: 6’‘’-Feruloylspinosin could increase the transcription level of GABAAα1, GABAAα5, GABABR1 mRNA significantly .
5. Treatment of Insomnia and Anxiety
- Summary of Application: 6’‘’-Feruloylspinosin is found in Zizyphi Spinosi Semen (ZSS), the mature seeds of Ziziphus jujuba, which are used for the treatment of insomnia and anxiety . This application is particularly relevant in the context of psychiatric disorders that involve sleep and anxiety.
- Results: The seeds of Ziziphus jujuba, which contain 6’‘’-Feruloylspinosin, have been clinically effective in the treatment of patients with insomnia and anxiety .
6. Antioxidant Activity
- Summary of Application: 6’‘’-Feruloylspinosin has been found to have antioxidant activity. This application is particularly relevant in the context of aging and diseases such as cancer, diabetes, and cardiovascular disease, which are closely related to the increase in the number of free radicals and their induced oxidation reactions .
- Results: 6’‘’-Feruloylspinosin could remove free radicals in the body, thus potentially being used as an antioxidant .
Safety And Hazards
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40O18/c1-50-22-11-16(3-9-19(22)41)4-10-27(43)52-15-26-31(45)33(47)35(49)38(55-26)56-37-34(48)30(44)25(14-39)54-36(37)29-23(51-2)13-24-28(32(29)46)20(42)12-21(53-24)17-5-7-18(40)8-6-17/h3-13,25-26,30-31,33-41,44-49H,14-15H2,1-2H3/b10-4+/t25-,26-,30-,31-,33+,34+,35-,36+,37-,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAXZHIVHPRTIU-IHIXZLSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6'''-Feruloylspinosin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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